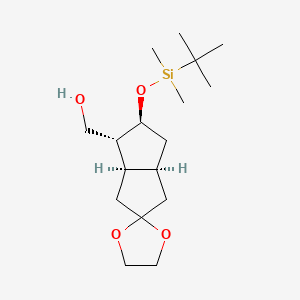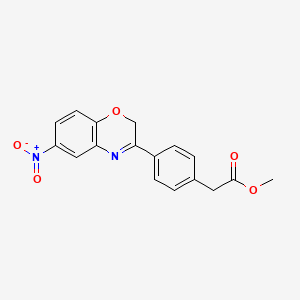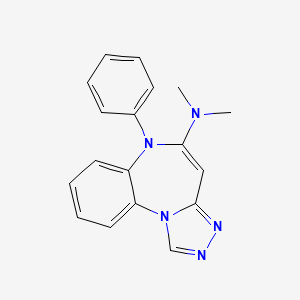
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by its unique structure, which combines a triazole ring with a benzodiazepine core. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the formation of the triazole ring followed by its fusion with the benzodiazepine core. One common method involves the reaction of 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions . This reaction forms the triazole ring, which is then fused with the benzodiazepine core through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the triazole or benzodiazepine rings.
科学的研究の応用
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to its anxiolytic and sedative effects. Additionally, the triazole ring may interact with other biological targets, contributing to its antimicrobial and antiviral activities .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral properties.
Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer, antimicrobial, and anti-inflammatory activities.
Uniqueness
N,N-Dimethyl-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is unique due to its specific combination of a triazole ring with a benzodiazepine core. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various scientific research applications. Its ability to interact with multiple molecular targets and pathways further enhances its potential as a therapeutic agent.
特性
CAS番号 |
153901-49-6 |
|---|---|
分子式 |
C18H17N5 |
分子量 |
303.4 g/mol |
IUPAC名 |
N,N-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H17N5/c1-21(2)18-12-17-20-19-13-22(17)15-10-6-7-11-16(15)23(18)14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChIキー |
ILJCIDDGDIKIAU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=NN=CN2C3=CC=CC=C3N1C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


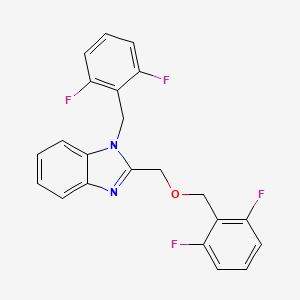



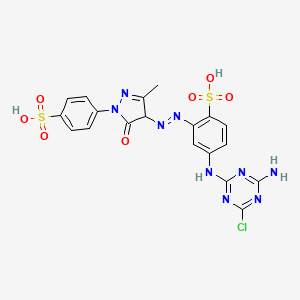
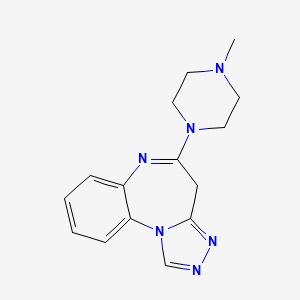

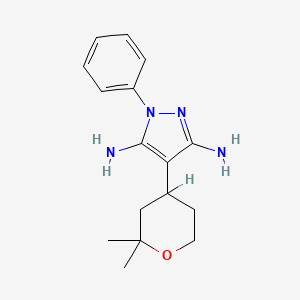
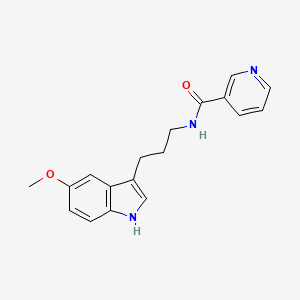
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)

